molecular formula C9H8N2O B155091 1H-Indole-4-carboxamide CAS No. 1670-86-6

1H-Indole-4-carboxamide

Cat. No. B155091
CAS RN: 1670-86-6
M. Wt: 160.17 g/mol
InChI Key: ACRGIRLCXXEJCS-UHFFFAOYSA-N
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Description

1H-Indole-4-carboxamide is a chemical compound with the CAS Number: 1670-86-6 . It has a molecular weight of 160.18 and is typically stored at room temperature . It is a powder in its physical form .


Synthesis Analysis

Two new series of 1H-indole-4-carboxamide derivatives were designed and synthesized as potent PARP-1 inhibitors . These compounds were further evaluated for PARP-1 enzyme and cellular inhibitory activity .


Molecular Structure Analysis

The indole compound is classified in the family of heterocyclic organic compounds . The indole skeleton has a benzene ring fused to a pyrrole ring . From a chemical point of view, the nitrogen lone electron pair participates in the aromatic ring .


Chemical Reactions Analysis

The presence of carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity . Synthetic strategies of indole 2 and 3-carboxamide derivatives were investigated .


Physical And Chemical Properties Analysis

1H-Indole-4-carboxamide has a melting point of 141-142 .

Scientific Research Applications

Here is a comprehensive analysis of the scientific research applications of 1H-Indole-4-carboxamide, focusing on six unique applications:

PARP-1 Inhibition

1H-Indole-4-carboxamide derivatives have been designed and synthesized as potent inhibitors of PARP-1 (Poly (ADP-ribose) polymerase 1) , an enzyme involved in DNA repair. These compounds show promise in inhibiting PARP-1 enzyme activity and cellular inhibitory activity, with compound LX15 identified as having superior potency .

Antiviral Activity

Derivatives of 1H-Indole-4-carboxamide have been prepared and investigated for antiviral activity against a broad range of RNA and DNA viruses. This includes studies on compounds such as 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives .

Cycloaddition Reactions

The indole structure serves as a versatile building block in cycloaddition reactions. For instance, oxidative and hydrogenative dearomative [3+2] cycloaddition reactions have been developed using 1H-indole N-tethered o-alkynylbenzaldehydes , catalyzed by PtI4 .

Safety And Hazards

The safety information for 1H-Indole-4-carboxamide includes several hazard statements such as H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

All results indicated that LX15 could be a promising drug candidate for further study . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .

properties

IUPAC Name

1H-indole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c10-9(12)7-2-1-3-8-6(7)4-5-11-8/h1-5,11H,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACRGIRLCXXEJCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CNC2=C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80344171
Record name 1H-Indole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80344171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Indole-4-carboxamide

CAS RN

1670-86-6
Record name 1H-Indole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80344171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How do 1H-indole-4-carboxamide derivatives interact with PARP-1 and what are the downstream effects?

A1: 1H-indole-4-carboxamide derivatives, particularly those with specific modifications, exhibit potent inhibitory activity against poly(ADP-ribose) polymerase-1 (PARP-1) []. These compounds act as PARP-1 inhibitors by binding to the enzyme's catalytic site, preventing it from interacting with its substrate, NAD+. This inhibition leads to the accumulation of DNA double-strand breaks and disrupts cell cycle progression, particularly in cells deficient in BRCA1, a protein involved in DNA repair. This targeted effect on BRCA1-deficient cells suggests their potential as anticancer agents.

Q2: How does the structure of 1H-indole-4-carboxamide derivatives influence their selectivity towards the D2 domain of p97?

A2: 1-[4-(Benzylamino)-5H,7H,8H-pyrano[4,3-d]pyrimidin-2-yl]-2-methyl-1H-indole-4-carboxamide (CB-5083), a specific 1H-indole-4-carboxamide derivative, demonstrates selective inhibition of the D2 domain of p97, a key enzyme in the ubiquitin-proteasome degradation pathway [, ]. Structural analysis reveals that CB-5083 binds competitively to the ATP-binding site of the p97 D2 domain. The selectivity for the D2 domain over the highly similar D1 domain is attributed to specific interactions between the compound's structure and residues unique to the D2 ATPase binding site. This understanding of the structure-activity relationship is crucial for developing next-generation p97 inhibitors with improved efficacy and reduced off-target effects.

Q3: What is the in vivo efficacy of 1H-indole-4-carboxamide derivative LX15?

A3: LX15, a potent 1H-indole-4-carboxamide derivative, exhibits significant antitumor activity in vivo []. In a preclinical study using a B16F10 murine melanoma model, LX15 demonstrated a synergistic effect when combined with temozolomide (TMZ), a standard chemotherapy drug. This synergistic effect resulted in enhanced efficacy compared to either drug alone, suggesting the potential of LX15 as a valuable component in combination therapies for cancer treatment. Furthermore, LX15 displayed reasonable pharmacokinetic (PK) properties, indicating favorable absorption, distribution, metabolism, and excretion characteristics. These findings support further investigation of LX15 as a promising drug candidate for cancer treatment.

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